molecular formula C17H15ClN2O2S B2887887 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 912770-86-6

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2887887
CAS RN: 912770-86-6
M. Wt: 346.83
InChI Key: BVDPMDQPXLUSBQ-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, proliferation, and differentiation.

Scientific Research Applications

Pharmacological Applications

Compounds closely related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide have been explored for their pharmacological properties, particularly focusing on their interactions with biological receptors and potential anticancer activities. For instance, studies have focused on designing and evaluating novel derivatives as agonists to benzodiazepine receptors, indicating their relevance in developing anticonvulsant agents (Faizi et al., 2017). Furthermore, research has highlighted the synthesis and evaluation of benzothiazole derivatives for their anticancer activity, demonstrating significant activity against various cancer cell lines (Havrylyuk et al., 2010). These studies suggest the potential of benzothiazole derivatives in pharmacological applications, including as therapeutic agents in cancer treatment.

Environmental Science Applications

In the context of environmental science, research has been conducted on the photocatalytic degradation of environmental pollutants using titanium dioxide, where benzothiazole derivatives could play a role as model compounds or reactants (Torimoto et al., 1996). Such studies are crucial for developing efficient methods to reduce the impact of hazardous chemicals in aquatic environments and beyond, showcasing the relevance of benzothiazole derivatives in environmental remediation efforts.

Material Science Applications

In material science, benzothiazole derivatives have been explored for their potential in creating novel materials with desirable properties. For example, the synthesis and characterization of heterocyclic compounds, including those with a benzothiazole moiety, have been studied for their optical, thermal, and biological properties, as well as their nonlinear optical (NLO) capabilities (Prabukanthan et al., 2020). This research indicates the versatility of benzothiazole derivatives in developing materials with specific optical and thermal properties, which could have various applications in the fields of photonics and electronics.

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-3-22-12-6-4-11(5-7-12)16(21)20-17-19-15-10(2)13(18)8-9-14(15)23-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDPMDQPXLUSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

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